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molecular formula C9H7NO2 B7809907 5-Isoxazolol, 3-phenyl- CAS No. 23253-51-2

5-Isoxazolol, 3-phenyl-

Cat. No. B7809907
M. Wt: 161.16 g/mol
InChI Key: JJZNCUHIYJBAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112841

Procedure details

In accordance with the known process [Canadian Journal of Chemistry, 4s, 1371 (1970)], 154 g (0.8 mol) of ethyl benzoylacetoacetate were dissolved in 1 l of acetic acid, and 55.7 g (0.8 mol) of hydroxylamine hydrochloride were then added to the resulting solution, followed by heating under stirring at 100° C. for 5 hours. After the solvent was distilled off, ethyl alcohol was added to the residue to precipitate crystals. The crystals were collected and then washed with ethyl alcohol, whereby the title compound was obtained as colorless crystals.
[Compound]
Name
4s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl benzoylacetoacetate
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10](=[O:17])CC(OCC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:19][OH:20]>C(O)(=O)C>[C:2]1([C:1]2[NH:19][O:20][C:10](=[O:17])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl benzoylacetoacetate
Quantity
154 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(CC(=O)OCC)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
55.7 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
ethyl alcohol was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with ethyl alcohol, whereby the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as colorless crystals

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1NOC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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